6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a pyridyl group in its structure enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as iodine . The reaction conditions often include heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antituberculosis agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of key enzymes in metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the fluorine and pyridyl groups.
2-(2-Pyridyl)imidazo[1,2-a]pyridine: Similar structure but lacks the fluorine atom.
6-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine: Chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective compound in various biological assays compared to its analogs .
Properties
Molecular Formula |
C12H8FN3 |
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Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-fluoro-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8FN3/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H |
InChI Key |
UTHOAJSVGCKULS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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